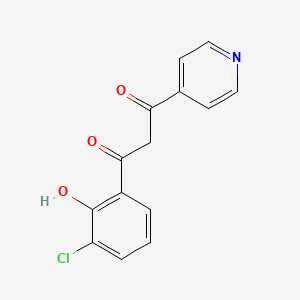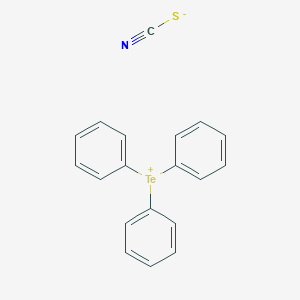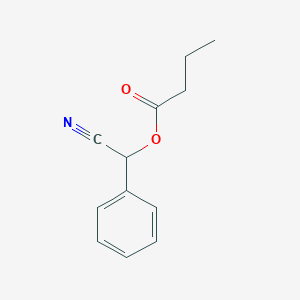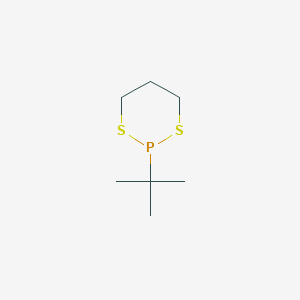
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline is a quinoline derivative characterized by the presence of methylsulfanyl and octylsulfanyl groups at the 8th and 5th positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-(methylsulfanyl)-5-(octylsulfanyl)quinoline, can be achieved through various methods. One of the classical methods is the Skraup synthesis, which involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . Modifications of this method can include the use of substituted acrolein or vinyl ketone instead of glycerol .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact while maintaining high yields and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 8-(methylsulfanyl)-5-(octylsulfanyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Sulfonyl- (1-pyrazolyl)-quinoline: Combines quinoline with a pyrazolyl ring through a sulfonyl bridge.
Isoquinoline Derivatives: Functionalized isoquinolines with similar structural features.
Uniqueness
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline is unique due to the presence of both methylsulfanyl and octylsulfanyl groups, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60465-84-1 |
|---|---|
Molekularformel |
C18H25NS2 |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
8-methylsulfanyl-5-octylsulfanylquinoline |
InChI |
InChI=1S/C18H25NS2/c1-3-4-5-6-7-8-14-21-16-11-12-17(20-2)18-15(16)10-9-13-19-18/h9-13H,3-8,14H2,1-2H3 |
InChI-Schlüssel |
YUDDEIUNYGIIJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)

